![molecular formula C17H14N2 B14642700 5-Ethyl-11H-pyrido[3,4-A]carbazole CAS No. 53645-55-9](/img/structure/B14642700.png)
5-Ethyl-11H-pyrido[3,4-A]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-11H-pyrido[3,4-A]carbazole is a heterocyclic aromatic compound that belongs to the pyridocarbazole family. This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to a carbazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-11H-pyrido[3,4-A]carbazole can be achieved through multiple synthetic routes. One common method involves the preparation of 5-ethylisoquinoline, followed by the construction of the indole ring via 5-ethyl-8-hydrazinoisoquinoline . Another approach utilizes the oxidative photocyclisation of a 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene . Additionally, the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-A]carbazole has been described .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-11H-pyrido[3,4-A]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Ethyl-11H-pyrido[3,4-A]carbazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-11H-pyrido[3,4-A]carbazole involves several molecular targets and pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death.
Kinase Inhibition: Recent studies have identified its potential to inhibit specific kinases, which are enzymes involved in cell signaling and regulation.
Comparación Con Compuestos Similares
5-Ethyl-11H-pyrido[3,4-A]carbazole can be compared with other pyridocarbazole compounds such as ellipticine and olivacine:
The uniqueness of this compound lies in its specific ethyl substitution, which may influence its reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
53645-55-9 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
5-ethyl-11H-pyrido[3,4-a]carbazole |
InChI |
InChI=1S/C17H14N2/c1-2-11-9-14-13-5-3-4-6-16(13)19-17(14)15-10-18-8-7-12(11)15/h3-10,19H,2H2,1H3 |
Clave InChI |
KKTSQBOIMYBTHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C3=C1C=CN=C3)NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
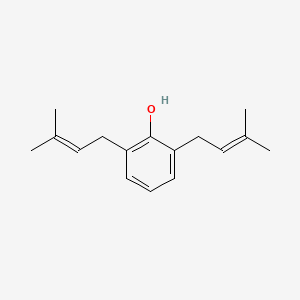
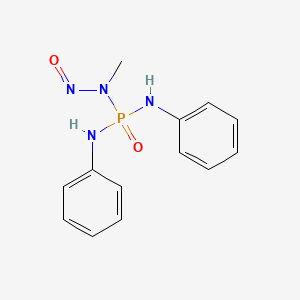
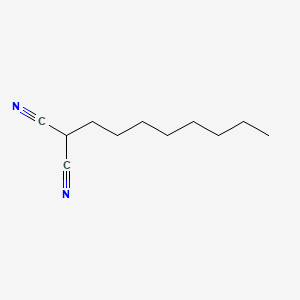
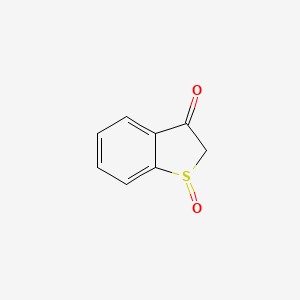

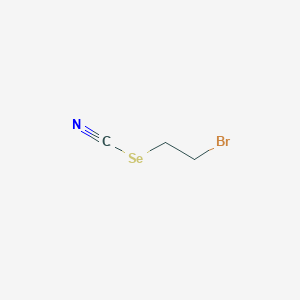

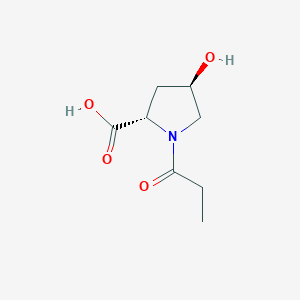
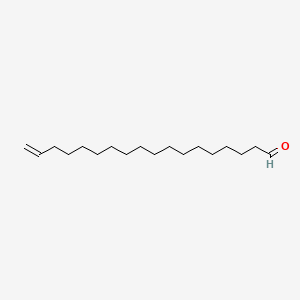
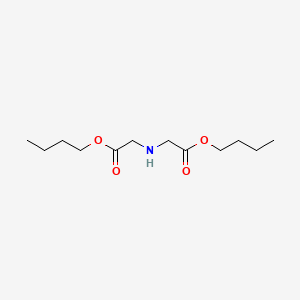
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)

